Betulinic Acid-d3 Betulinic Acid-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210521
InChI:
SMILES:
Molecular Formula: C₃₀H₄₅D₃O₃
Molecular Weight: 459.72

Betulinic Acid-d3

CAS No.:

Cat. No.: VC0210521

Molecular Formula: C₃₀H₄₅D₃O₃

Molecular Weight: 459.72

* For research use only. Not for human or veterinary use.

Betulinic Acid-d3 -

Specification

Molecular Formula C₃₀H₄₅D₃O₃
Molecular Weight 459.72

Introduction

Betulinic Acid-d3 is a deuterium-labeled version of betulinic acid, a naturally occurring pentacyclic lupane-type triterpene. The incorporation of three deuterium atoms creates a stable isotope-labeled compound that serves as an invaluable analytical reference standard while preserving the structural integrity of the parent molecule.

Physicochemical Properties

Betulinic Acid-d3 possesses distinct chemical properties that make it suitable for analytical applications, as outlined in Table 1.

Table 1: Physicochemical Properties of Betulinic Acid-d3

PropertyValue
Chemical Name3β-hydroxy-lup-20(29)-en-28-oic acid-d3
Alternative NameTrochol-d3
Molecular FormulaC30H45D3O3
Molecular Weight459.72 g/mol
Physical AppearanceWhite crystalline solid
Purity (commercial standard)>95% (HPLC)
Product CodeTRC-B330252 (LGC Standards)
Target ClassificationIsotope-Labeled Compound; Endogenous Metabolite

It should be noted that there appears to be some variation in the reported molecular formula between different commercial sources, with some listing C30H47D3O2 (MW: 445.74 g/mol) while others report C30H45D3O3 (MW: 459.72 g/mol) . This discrepancy likely reflects differences in the exact positioning of the deuterium atoms or minor variations in functional groups among different synthetic preparations.

Structural Characteristics

The structure of Betulinic Acid-d3 maintains the pentacyclic triterpene scaffold of betulinic acid, with three hydrogen atoms strategically replaced by deuterium atoms. This substitution creates minimal changes in the chemical behavior of the molecule but provides significant advantages for analytical tracking and identification through the distinctive mass shift in spectroscopic analyses.

Relationship to Parent Compound

Understanding the parent compound betulinic acid provides essential context for appreciating the applications and significance of its deuterated analog.

Natural Sources of Betulinic Acid

Betulinic acid is widely distributed in the plant kingdom and has been isolated from numerous botanical sources including:

  • White birch (Betula pubescens) - the primary source from which the compound derives its name

  • Bracket fungus (Fomitopsis betulina)

  • Ber tree (Ziziphus mauritiana)

  • Selfheal (Prunella vulgaris)

  • Rosemary (Rosmarinus officinalis)

  • Tropical carnivorous plants including Triphyophyllum peltatum and Ancistrocladus heyneanus

Comparative Properties

The relationship between betulinic acid and its deuterated analog is characterized by chemical similarity with specific analytical advantages, as outlined in Table 2.

Table 2: Comparison Between Betulinic Acid and Betulinic Acid-d3

PropertyBetulinic AcidBetulinic Acid-d3
Molecular FormulaC30H48O3C30H45D3O3
Molecular Weight456.71 g/mol459.72 g/mol
Pharmacological ActivityActivePresumed similar to parent compound
Primary UseTherapeutic researchAnalytical standard
Natural OccurrenceFound in plant sourcesSynthetic only
Mass SpectrometryBase mass peakDistinct mass shift (+3 amu)

Research Applications

Betulinic Acid-d3 serves critical functions in scientific research, particularly in analytical and pharmaceutical applications.

Analytical Applications

As a stable isotope-labeled compound, Betulinic Acid-d3 is primarily utilized in:

  • Mass spectrometry as an internal standard for quantitative analysis

  • Pharmacokinetic studies to distinguish between endogenous and administered compounds

  • Quality control procedures for pharmaceutical products containing betulinic acid

  • Method validation in analytical chemistry

  • Tracking metabolic pathways of betulinic acid in biological systems

The deuterium labeling provides several significant advantages in analytical contexts, including minimal isotope effects on chemical reactivity, distinguishable mass spectrum for sensitive detection, and stability under most physiological and analytical conditions .

Pharmaceutical Research Support

In pharmaceutical development, Betulinic Acid-d3 supports research into the therapeutic potential of betulinic acid by:

  • Enabling precise quantification in complex biological matrices

  • Facilitating bioavailability and pharmacokinetic studies

  • Supporting metabolism investigations

  • Enhancing analytical method development and validation

Biological Activities of the Parent Compound

While Betulinic Acid-d3 itself serves primarily as an analytical tool, the biological activities of the parent compound betulinic acid provide important context for understanding the research applications of the deuterated analog.

Anticancer Properties

Betulinic acid has demonstrated significant anticancer potential through multiple mechanisms:

  • Initially reported as a selective inhibitor of human melanoma in 1995

  • Active against neuroblastoma, medulloblastoma, and Ewing's sarcoma

  • Effective against malignant brain tumors, ovarian carcinoma, and leukemia cells

  • Shows activity against head and neck squamous cell carcinoma

The mechanistic pathways involve:

  • Promotion of apoptosis via the mitochondrial pathway

  • Generation of reactive oxygen species (ROS)

  • Alteration of mitochondrial membrane potential

  • Release of cytochrome c and activation of caspase-dependent mechanisms

  • Potential inhibition of topoisomerase

Interestingly, betulinic acid exhibits selective cytotoxicity toward certain cancer types while demonstrating minimal toxicity to normal cells, making it a promising candidate for anticancer drug development .

Metabolic Regulation

Betulinic acid demonstrates substantial effects on glucose metabolism and insulin activity:

  • Improvement of glycemia through multiple mechanisms

  • Induction of insulin secretion (insulin secretagogue activity)

  • Increase in glycogen content and glucose uptake in muscle tissue

  • Stimulation of GLUT4 synthesis and translocation

  • Activation of PI3K, MAPK and mRNA translation pathways

Table 3: Metabolic Effects of Betulinic Acid

Metabolic ParameterEffectMechanism
Blood GlucoseLoweredMultiple pathways including insulin secretion and enhanced glucose uptake
Insulin SecretionIncreasedActs as an insulin secretagogue
Glycogen ContentIncreasedEnhanced glucose uptake and metabolism
Glucose UptakeEnhancedPI3K and MAPK pathway activation
GLUT4 ExpressionUpregulatedIncreased protein translation
GLUT4 TranslocationEnhancedIncreased localization at plasma membrane

Hepatoprotective Effects

Recent research has identified promising liver-protective properties of betulinic acid:

  • Prevention of acute alcohol-induced liver damage

  • Reduction of serum ALT levels by up to 47%

  • Significant reduction of oxidative stress in the liver

  • Increased SOD, CAT, and GSH-Px levels

  • Activation of FXR and downstream anti-oxidative stress transcriptional cascade

  • Promotion of cellular autophagy response

These findings suggest potential applications in preventing or treating liver diseases, particularly those associated with oxidative stress and impaired autophagy.

Other Biological Activities

Additional pharmacological properties of betulinic acid include:

  • Antiretroviral activity, especially against HIV

  • Antimalarial properties

  • Anti-inflammatory effects

  • Anthelmintic activity

  • Enhancement of differentiation in HL-60 cells

Research has shown that betulinic acid can enhance the effects of 1alpha,25-dihydroxyvitamin D3 in inducing differentiation of HL-60 cells, with implications for potential applications in leukemia treatment .

Analytical Methods and Detection

As an analytical standard, Betulinic Acid-d3 is particularly valuable in various detection and quantification techniques.

Mass Spectrometry Applications

The deuterium labeling provides distinct advantages in mass spectrometry:

  • Mass shift of +3 amu compared to the parent compound

  • Distinguishable fragmentation patterns

  • Minimal interference with endogenous compounds

  • High sensitivity and specificity in complex biological matrices

These properties make Betulinic Acid-d3 an excellent internal standard for quantitative analysis of betulinic acid in biological samples, pharmaceutical formulations, and natural product extracts.

Chromatographic Methods

Betulinic Acid-d3 can be effectively analyzed using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Ultra-Performance Liquid Chromatography (UPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

The high purity (>95% by HPLC) of commercially available standards ensures reliable results in analytical applications .

SupplierProduct CodeFormatPurityAdditional Information
LGC StandardsTRC-B330252Neat crystalline solid>95% (HPLC)Listed as an API Reference Standard
MedChemExpressHY-N0083SNot specifiedNot specifiedListed as a stable isotope-labeled compound

Commercial standards are typically supplied with certificates of analysis and are intended for research and analytical applications rather than therapeutic use.

Research Challenges and Future Directions

Despite the promising properties of betulinic acid and the analytical utility of its deuterated analog, several challenges and opportunities remain:

Current Limitations

  • Limited solubility of betulinic acid restricts some applications, though derivatives like betulinic acid-nucleoside hybrids show improved solubility

  • Synthesis of highly pure deuterated standards presents technical challenges

  • Specificity of anticancer effects varies among different cell types

  • Detailed pharmacokinetic data utilizing deuterated standards remains limited

Future Research Opportunities

Several promising directions for future research include:

  • Development of improved synthetic methods for Betulinic Acid-d3 with higher yields and purity

  • Enhanced analytical methods utilizing Betulinic Acid-d3 for more sensitive detection of the parent compound

  • Comprehensive pharmacokinetic studies of betulinic acid using the deuterated analog as a tracer

  • Investigation of structure-activity relationships using selectively deuterated analogs at different positions

  • Further exploration of the synergistic effects between betulinic acid and vitamin D metabolites

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator